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Compound of Interest

Compound Name: Ethyl 3,4-dimethylpent-2-enoate

Cat. No.: B2990617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3,4-dimethylpent-2-enoate,

covering its chemical identity, physicochemical properties, synthesis protocols, spectroscopic

profile, and potential biological activities. This document is intended to serve as a foundational

resource for professionals engaged in chemical research and drug discovery.

IUPAC Name and Stereoisomerism
The formal IUPAC name for the compound is ethyl 3,4-dimethylpent-2-enoate.[1] The

structure contains a carbon-carbon double bond at the C2 position, which gives rise to

stereoisomerism. The molecule can exist as two geometric isomers: (E)-ethyl 3,4-
dimethylpent-2-enoate and (Z)-ethyl 3,4-dimethylpent-2-enoate, which are distinguished by

the spatial arrangement of substituents around the double bond. The (E) isomer is generally

the more stable and commonly synthesized form.

Caption: Geometric isomers of ethyl 3,4-dimethylpent-2-enoate.

Physicochemical Properties
Experimentally determined physical properties for ethyl 3,4-dimethylpent-2-enoate are not

readily available in the public domain. The following tables summarize computed data for the

target molecule and experimental data for structurally similar compounds to provide an

estimation of its properties.
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Table 1: Computed Physicochemical Properties for Ethyl 3,4-dimethylpent-2-enoate

Property Value Source

Molecular Formula C₉H₁₆O₂ [1]

Molecular Weight 156.22 g/mol [1]

XLogP3 2.7 [1]

Exact Mass 156.115029749 Da [1]

Table 2: Experimental Physicochemical Properties of Analogous Compounds

Compound Boiling Point (°C) Density (g/mL) Refractive Index

Ethyl 2-pentenoate 156-157 0.904-0.910 @ 25°C 1.428-1.434 @ 20°C

Ethyl 3,3-

dimethylpent-4-enoate
160.2 @ 760 mmHg 0.889 1.428

Ethyl 2-methyl-4-

pentenoate
85 @ 20 mmHg 0.891 @ 25°C 1.425 @ 20°C

Synthesis and Experimental Protocols
Ethyl 3,4-dimethylpent-2-enoate, as an α,β-unsaturated ester, can be synthesized through

several established organic chemistry reactions. Below are detailed protocols for two common

methods.

Horner-Wadsworth-Emmons Reaction
This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly

E-alkenes, from aldehydes or ketones.

Experimental Protocol:

Preparation of the Ylide: To a suspension of sodium hydride (2.6 g) in diglyme (10 mL),

triethylphosphonoacetate (24 g, 107 mmol) is added dropwise under a nitrogen atmosphere
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in an ice bath (approx. 0°C).

Reaction with Ketone: The mixture is stirred for 30 minutes. Subsequently, 3-methyl-2-

butanone (4.3 g, 50 mmol) is added dropwise.

Reaction Progression: The reaction mixture is then stirred at ambient temperature for three

hours.

Work-up: The mixture is cooled, cautiously diluted with a large excess of water, and

extracted with diethyl ether.

Purification: The combined ethereal extracts are dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed by rotary evaporation to yield ethyl 3,4-dimethyl-2-

pentenoate.

Sodium Hydride
Triethylphosphonoacetate

Phosphonate Ylide
Formation

Nucleophilic Addition
&

Elimination
3-Methyl-2-butanone

Ethyl 3,4-dimethylpent-2-enoate

Click to download full resolution via product page

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of an

aldehyde or ketone with a phosphonium ylide.

Representative Experimental Protocol:

Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen

atmosphere, (carbethoxymethylene)triphenylphosphorane is suspended in anhydrous

toluene.

Addition of Ketone: 3-Methyl-2-butanone is added to the suspension.
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Reaction Conditions: The mixture is heated to reflux and stirred for 24 hours.

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed

under reduced pressure. The residue is triturated with petroleum ether, and the precipitated

triphenylphosphine oxide is removed by filtration.

Purification: The filtrate is concentrated, and the crude product is purified by column

chromatography on silica gel to afford ethyl 3,4-dimethylpent-2-enoate.

Spectroscopic Data and Analysis
The following tables summarize the available and predicted spectroscopic data for ethyl 3,4-
dimethylpent-2-enoate.

Table 3: ¹H NMR Spectroscopic Data

Chemical Shift (δ) Multiplicity Integration Assignment

5.68 ppm br. s 1H CH=C

4.15 ppm q 2H O-CH₂-CH₃

2.15 ppm d 3H =C-CH₃

1.30 ppm t 3H O-CH₂-CH₃

1.08 ppm d 6H (CH₃)₂-CH

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

1705 C=O (ester, conjugated)

1640 C=C (alkene)

1385 and 1365 (CH₃)₂C bending

Table 5: Predicted ¹³C NMR Chemical Shifts
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Carbon Atom
Predicted Chemical Shift
(δ)

Rationale

C=O ~166 ppm
Typical for α,β-unsaturated

esters.

=C-C(CH₃)₂ ~150-160 ppm

The β-carbon of an α,β-

unsaturated ester is

deshielded due to resonance.

=CH ~115-125 ppm
The α-carbon of an α,β-

unsaturated ester.

O-CH₂ ~60 ppm Typical for an ethyl ester.

CH(CH₃)₂ ~30-35 ppm Isopropyl group carbon.

=C-CH₃ ~20-25 ppm
Methyl group on the double

bond.

CH(CH₃)₂ ~20 ppm
Methyl groups of the isopropyl

moiety.

O-CH₂-CH₃ ~14 ppm
Terminal methyl of the ethyl

ester.

Table 6: Mass Spectrometry Data

m/z Interpretation

156 Molecular Ion [M]⁺

111 [M - OCH₂CH₃]⁺ (Loss of ethoxy radical)

The fragmentation of α,β-unsaturated esters in mass spectrometry is complex but can involve

characteristic pathways such as the loss of the alkoxy group and rearrangements like the

McLafferty rearrangement if a γ-hydrogen is available.[2]

Biological Activity and Potential Applications
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While there is no direct research on the biological activity of ethyl 3,4-dimethylpent-2-enoate,

significant findings for its parent carboxylic acid and its chemical class suggest potential for

further investigation.

Antitumor and Antiviral Potential
The corresponding carboxylic acid, 3,4-dimethylpent-2-enoic acid, has been reported to be

extracted from Brucea javanica and has shown antitumor and antiviral properties.[3] It is

suggested to inhibit viral replication by interfering with protein synthesis at the ribosomal level.

[3] This finding indicates that ethyl 3,4-dimethylpent-2-enoate, as a direct derivative, is a

strong candidate for investigation into similar bioactivities.

Mechanism of Action: Michael Addition
As an α,β-unsaturated ester, this compound is an electrophile and can act as a Michael

acceptor. This allows it to react with biological nucleophiles, such as the thiol groups of cysteine

residues in proteins, via a conjugate addition mechanism. This covalent modification of proteins

can alter their function and is a common mechanism of action for many biologically active

compounds.

Ethyl 3,4-dimethylpent-2-enoate + Protein-SH Nucleophilic Attack Covalent Adduct
(Modified Protein)

Click to download full resolution via product page

Caption: Michael addition of a protein thiol to the α,β-unsaturated ester.

This reactivity is a double-edged sword; while it can be harnessed for therapeutic effects, it can

also lead to cytotoxicity. Therefore, any drug development program would need to carefully

evaluate the therapeutic index.

Application in the Fragrance Industry
Structurally related compounds are used in the fragrance industry. For instance, ethyl-2-acetyl-

2,4-dimethyl-pent-4-enoate is patented for its use as a fragrance.[4] This suggests that ethyl
3,4-dimethylpent-2-enoate may also possess olfactory properties of interest.
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Conclusion
Ethyl 3,4-dimethylpent-2-enoate is a molecule with potential for further scientific exploration.

While there is a lack of comprehensive experimental data in the public domain, its synthesis is

achievable through standard organic chemistry methodologies. The reported antitumor and

antiviral activities of its parent acid, coupled with its inherent reactivity as a Michael acceptor,

make it a person of interest for drug discovery and development. Further research is warranted

to experimentally determine its physicochemical properties, fully characterize its spectroscopic

profile, and, most importantly, to investigate its biological activities in relevant in vitro and in

vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemsynthesis.com [chemsynthesis.com]

2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

3. cymitquimica.com [cymitquimica.com]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3,4-dimethylpent-
2-enoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2990617#ethyl-3-4-dimethylpent-2-enoate-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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